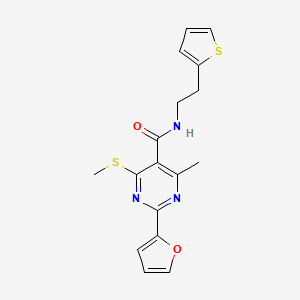

2-(furan-2-yl)-4-methyl-6-methylsulfanyl-N-(2-thiophen-2-ylethyl)pyrimidine-5-carboxamide

Description

The compound 2-(furan-2-yl)-4-methyl-6-methylsulfanyl-N-(2-thiophen-2-ylethyl)pyrimidine-5-carboxamide is a pyrimidine derivative featuring a furan ring at position 2, a methyl group at position 4, a methylsulfanyl group at position 6, and a thiophen-2-ylethyl carboxamide moiety at position 3. Pyrimidine derivatives are well-known for their diverse pharmacological activities, including antimicrobial, anticancer, and antioxidant properties .

Properties

IUPAC Name |

2-(furan-2-yl)-4-methyl-6-methylsulfanyl-N-(2-thiophen-2-ylethyl)pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S2/c1-11-14(16(21)18-8-7-12-5-4-10-24-12)17(23-2)20-15(19-11)13-6-3-9-22-13/h3-6,9-10H,7-8H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKWVBJBTXCFQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C2=CC=CO2)SC)C(=O)NCCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(furan-2-yl)-4-methyl-6-methylsulfanyl-N-(2-thiophen-2-ylethyl)pyrimidine-5-carboxamide has garnered attention within medicinal chemistry for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanism of action, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a pyrimidine core substituted with furan and thiophene groups, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Several studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of various pyrimidine derivatives against different cancer cell lines. The compound demonstrated an IC50 value indicative of moderate potency against human cancer cell lines, suggesting potential for further development as an anticancer agent .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT116 | 25.4 |

| Control Compound | HCT116 | 45.0 |

Antiviral Activity

Recent investigations into the antiviral potential of similar compounds have shown promise against viral pathogens. A related compound, 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide, was identified as a potent inhibitor of SARS-CoV-2 main protease (Mpro), with IC50 values around 1.57 µM . This suggests that structural analogs, including our compound, may also exhibit antiviral properties through similar mechanisms.

The proposed mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or viral replication.

- Cell Cycle Arrest : It has been suggested that some pyrimidine derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels can lead to oxidative stress in cancer cells, promoting cell death.

Study on Anticancer Effects

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrimidine derivatives and evaluated their activity against various cancer cell lines. The specific compound demonstrated significant cytotoxicity compared to standard chemotherapeutics .

Evaluation of Antiviral Properties

Another investigation focused on the antiviral efficacy of related compounds against SARS-CoV-2 showed that modifications in the furan and thiophene moieties significantly affected inhibitory potency . These findings highlight the importance of structural optimization for enhancing biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The target compound shares structural motifs with several pyrimidine derivatives reported in the literature. Key analogs include:

Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Substituents : A methoxymethyl-furan group at position 4 and an ethyl ester at position 4.

- Comparison : Unlike the target compound, this analog lacks the methylsulfanyl and thiophen-2-ylethyl groups. The ester moiety may reduce membrane permeability compared to the carboxamide group in the target compound .

N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide

- Substituents : A fluorophenyl group at position 4 and a methylsulfonamide group at position 2.

5-Chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

Pharmacological Activities

Antioxidant Activity

- Biginelli-type Pyrimidines: Analogs like ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit significant free radical scavenging activity (IC50 = 0.6 mg/mL in DPPH assays) .

Antimicrobial and Anticancer Potential

- Thiophene-containing Analogs : Compounds such as N-(2,4-dichlorophenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}acetamide demonstrate antimicrobial activity, likely due to the thiophene moiety’s interaction with microbial enzymes . The target compound’s thiophen-2-ylethyl group may enhance similar interactions.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

<sup>a</sup> LogP values estimated using fragment-based methods.

Crystallographic and Stability Insights

- Crystal Packing: The fluorophenyl-containing analog () crystallizes in the monoclinic P21/c space group, with a β angle of 93.10°, indicating dense packing influenced by hydrogen bonding .

- Stability : Methylsulfanyl groups (as in the target compound) are less prone to oxidation compared to sulfonamides, suggesting improved metabolic stability .

Q & A

Q. What are the established synthetic routes for this pyrimidine derivative, and how can reaction efficiency be optimized?

The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example, the pyrimidine core is constructed via cyclization of thiourea derivatives with β-keto esters, followed by functionalization at the 2-, 4-, and 6-positions using furan and thiophene-based reagents. Computational reaction path searches (e.g., quantum chemical calculations) can optimize solvent selection, catalyst loading, and temperature gradients to reduce side products and improve yields .

Q. How is the structural conformation of this compound validated, and what analytical techniques are critical for characterization?

Single-crystal X-ray diffraction (SC-XRD) is essential for resolving bond angles, dihedral angles, and hydrogen-bonding networks. For example, intramolecular N–H⋯N hydrogen bonds in analogous pyrimidines stabilize the planar conformation of the heterocyclic core, as observed in crystallographic studies . Complementary techniques include NMR (to confirm substituent regiochemistry) and high-resolution mass spectrometry (HRMS) for molecular weight validation.

Q. What purification strategies are recommended to isolate this compound from reaction mixtures?

Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. For polar byproducts, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases improves separation efficiency. Impurity profiling via LC-MS can identify persistent side products, such as desulfurized analogs or incomplete coupling intermediates .

Advanced Research Questions

Q. How do substituent modifications (e.g., furan vs. thiophene) influence the compound’s electronic properties and reactivity?

Density functional theory (DFT) calculations reveal that electron-rich heterocycles (e.g., furan) increase the electron density at the pyrimidine ring’s 5-position, enhancing nucleophilic reactivity. Comparative studies of thiophene-substituted analogs show reduced solubility due to sulfur’s polarizability, impacting bioavailability . Experimental validation involves Hammett σ constants and frontier molecular orbital (FMO) analysis .

Q. What mechanistic insights explain contradictions in biological activity across structurally similar analogs?

Polymorphic forms or conformational flexibility (e.g., dihedral angle variations >10°) can alter binding affinities to biological targets. For instance, N-(4-chlorophenyl)-pyrimidine derivatives exhibit differing antibacterial activity due to hydrogen-bonding disruptions in polymorphic crystals . Structure-activity relationship (SAR) studies should correlate crystallographic data with bioassay results to resolve discrepancies.

Q. How can computational modeling guide the design of derivatives with improved thermodynamic stability?

Molecular dynamics (MD) simulations predict packing efficiency in solid-state forms, while lattice energy calculations identify stable polymorphs. For example, weak C–H⋯π interactions in the crystal lattice of related compounds contribute to higher melting points and reduced hygroscopicity .

Q. What challenges arise in scaling up the synthesis, and how can reactor design mitigate them?

Exothermic reactions (e.g., thioether formation) require precise temperature control to avoid runaway side reactions. Continuous-flow reactors with in-line IR monitoring improve heat dissipation and reaction homogeneity. Membrane separation technologies (e.g., nanofiltration) can isolate sensitive intermediates during large-scale production .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate spectroscopic (NMR, IR) and crystallographic data to rule out solvatomorphs or degradation products .

- Experimental Design : Use design of experiments (DoE) to optimize reaction parameters (e.g., temperature, stoichiometry) and reduce trial-and-error approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.